6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
6-cyclopentyl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(13)6-8(11-10(12)14)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYMWJYNOHAJCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including research findings, case studies, and data tables.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 2098034-90-1
- Purity : Typically 95%.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds in the tetrahydropyrimidine class often exhibit:
- Adenosine Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors, influencing pathways related to inflammation and metabolic disorders .
- Inhibition of Enzymatic Activity : Research indicates potential inhibitory effects on enzymes involved in cellular signaling pathways, which could lead to therapeutic applications in conditions such as cancer and cardiovascular diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
| Study | Target | Concentration | Effect |
|---|---|---|---|
| Study 1 | A1 Adenosine Receptor | 50 μM | Inhibition of receptor activation |
| Study 2 | Enzymatic Assay | 25 μM | Reduction in enzyme activity by ~40% |
| Study 3 | Cell Line (e.g., HeLa) | Varies | Induction of apoptosis at higher concentrations |
These studies suggest that the compound may play a role in modulating cellular responses and could be further explored for therapeutic applications .
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study on Inflammation : A study examined the effect of the compound on inflammatory markers in a murine model. Results indicated a significant reduction in pro-inflammatory cytokines when administered at a dosage of 10 mg/kg body weight.
- Case Study on Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., MCF-7 and A549). It showed IC50 values ranging from 15 to 30 μM, indicating moderate cytotoxicity against these cells.
Applications in Research
This compound is being investigated for several potential applications:
- Anti-inflammatory Agents : Due to its modulatory effects on adenosine receptors and inflammatory pathways.
- Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
- Neuroprotective Agents : Preliminary research suggests potential neuroprotective properties against neurodegenerative diseases.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 194.23 g/mol
- CAS Number : 910635-33-5
The compound is characterized by a bicyclic structure that includes a pyrimidine ring fused with cyclopentyl and methyl substituents. This unique structure contributes to its chemical reactivity and biological properties.
Anticonvulsant Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain structural modifications can enhance the efficacy of these compounds in seizure models. The mechanism often involves modulation of neurotransmitter systems or ion channels in the central nervous system .
Anti-inflammatory Properties
6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been investigated for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions such as arthritis and other inflammatory disorders. Research indicates that the compound may interfere with the signaling pathways involved in inflammation.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations have demonstrated cytotoxic effects against various cancer cell lines. The presence of specific substituents on the pyrimidine ring has been linked to enhanced activity against tumor cells .
In Vitro Studies
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and others. Results indicate significant inhibition of cell proliferation at micromolar concentrations .
In Vivo Studies
Animal models have been utilized to evaluate the anticonvulsant and anti-inflammatory effects of this compound. The results demonstrate promising therapeutic potential with minimal side effects observed at effective doses .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidinediones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Cycloalkyl vs.
- Halogenation : Chloro or bromo substituents (e.g., in 6-chloro-3-methyluracil or bromacil) introduce electronegativity, influencing binding to biological targets like enzymes or DNA .
- Heterocyclic Additions : Piperazine or thiophene moieties (e.g., in and ) expand interaction capabilities with receptors, as seen in antipsychotic or antihypertensive drugs .
Pharmacological and Agrochemical Profiles
- Antihypertensive Activity : Pelanserine (a quinazolinedione derivative) demonstrates the role of alkylation in enhancing cardiovascular activity, suggesting that the cyclopentyl group in the target compound could similarly modulate blood pressure pathways .
- Herbicidal Action : Bromacil’s efficacy as a herbicide stems from its bromo and sec-butyl groups, which disrupt plant photosynthesis. The target compound’s cyclopentyl group may offer alternative steric interactions for agrochemical applications .
- Enzyme Inhibition : Pyrimidinediones often inhibit dihydrofolate reductase (DHFR) or thymidylate synthase, critical in cancer and antimicrobial therapy. Substituent electronegativity and size influence binding affinity .
Physicochemical and Spectroscopic Data
- Melting Points and Solubility: Bromacil melts at 160–162°C (ethanol-crystallized), while 6-methyluracil exhibits polymorphism with distinct crystalline forms . The cyclopentyl group likely raises the melting point compared to methyl analogs.
- IR and NMR Profiles : Characteristic C=O and NH stretches (~1700 cm⁻¹ in IR) and downfield-shifted protons in NMR are consistent across pyrimidinediones .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-Cyclopentyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyrimidine-diones are prepared by reacting β-keto esters or analogous carbonyl derivatives with urea or thiourea in acidic or basic conditions. Cyclopentyl and methyl substituents can be introduced through pre-functionalized starting materials or post-synthetic modifications. Key steps include refluxing in ethanol or acetic acid with catalysts like HCl or KOH, followed by purification via recrystallization or column chromatography .
- Example Protocol :
- React cyclopentylacetyl chloride with methylurea in anhydrous THF under N₂.
- Purify the crude product using silica gel chromatography (eluent: ethyl acetate/hexane).
- Confirm structure via H NMR and IR spectroscopy.
Q. What spectroscopic techniques are employed for structural elucidation?
- Methodological Answer :
-
NMR : H and C NMR identify substituents and ring conformation. For example, the cyclopentyl group shows multiplet peaks at δ 1.5–2.5 ppm in H NMR, while the methyl group resonates as a singlet near δ 3.0–3.5 ppm .
-
IR : Stretching vibrations for C=O (1680–1750 cm) and N-H (3200–3400 cm) confirm the dione and tetrahydropyrimidine moieties .
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .
- Table 1 : Representative Spectroscopic Data for Analogous Compounds
| Compound Class | H NMR (δ, ppm) | IR (C=O, cm) | MS ([M+H]) |
|---|---|---|---|
| Pyrimidine-dione | 3.1 (s, CH₃) | 1710, 1685 | 225.1 |
| Cyclopentyl derivative | 1.8–2.2 (m, C₅H₉) | 1705 | 263.2 |
| Data inferred from |
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological activity of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies using PubChem-derived structural data (e.g., InChIKey/SMILES) evaluate binding affinity to target proteins (e.g., enzymes or receptors). For instance, substituent effects on solubility or steric hindrance can be modeled to guide synthetic priorities .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., NMR chemical shift predictors) against known analogs (e.g., 6-chloro-3-methyluracil derivatives ).
- Step 2 : Adjust solvent parameters (e.g., DMSO vs. CDCl₃) in simulations to match experimental conditions.
- Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Q. How to optimize reaction conditions for derivatives with enhanced bioactivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for cyclization efficiency.
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline) to improve regioselectivity .
- Kinetic Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time/temperature .
Q. What experimental parameters critically influence multi-step synthesis yield?
- Methodological Answer :
- Temperature Control : Overheating during cyclization can lead to side products (e.g., ring-opening or oxidation).
- Purification Timing : Isolate intermediates promptly to prevent degradation (e.g., hydrolysis of ester groups in acidic conditions) .
- Table 2 : Key Parameters in a Representative Synthesis
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| 1 | Reaction Temp. | 80–90°C | ±15% |
| 2 | Catalyst Loading | 5–10 mol% | ±20% |
| 3 | Solvent Polarity | ε = 4–6 (e.g., THF) | ±10% |
| Based on |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
